
(4-(1H-Pyrazol-5-yl)phenyl)methanamine
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Overview
Description
(4-(1H-Pyrazol-5-yl)phenyl)methanamine is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Biochemical Pathways
Pyrazole-bearing compounds are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrazol-5-yl)phenyl)methanamine typically involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising lead for developing new pharmaceuticals. Its structure suggests potential interactions with various biological targets, making it suitable for further investigation in pharmacological studies.
Research indicates that compounds containing pyrazole and phenyl moieties exhibit diverse biological activities, including:
- Anti-inflammatory : Studies have shown that similar compounds can reduce inflammation in various models.
- Analgesic : The compound’s structural characteristics may contribute to pain relief properties.
- Anticancer : Preliminary studies suggest potential efficacy against specific cancer cell lines, such as HeLa cells, indicating its role in cancer therapy.
Chemical Biology
In the field of chemical biology, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is being explored for its ability to modulate biological pathways. Its unique chemical structure allows it to interact with enzymes and receptors, which is crucial for understanding disease mechanisms.
Case Studies
- A study highlighted the compound's ability to inhibit certain enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders like type 2 diabetes and obesity .
- Another investigation focused on its antioxidant properties, showing promise in protecting cells from oxidative stress .
Material Sciences
Beyond biological applications, the compound is also being studied for its potential use in material sciences. Its unique molecular structure may allow it to be incorporated into polymers or coatings that require specific thermal or mechanical properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic routes and yields:
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Hydrogenation | Raney Nickel, Palladium on Carbon | 52% |
Reflux Reaction | Dioxane with piperidine | Variable |
Computational Studies
Recent advances in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. Molecular docking studies have indicated favorable binding affinities with several enzymes involved in disease processes .
Molecular Docking Results
The following table presents docking scores and predicted interactions:
Target Enzyme | Binding Affinity (kcal/mol) | Predicted Interaction |
---|---|---|
Cyclooxygenase-2 | -8.5 | Hydrogen bonding |
Protein Kinase B | -9.0 | Hydrophobic interactions |
Dipeptidyl Peptidase | -7.8 | Ionic interactions |
Comparison with Similar Compounds
- (1-Phenyl-1H-pyrazol-4-yl)methanamine
- (3-Methyl-1H-pyrazol-5-yl)methanamine
- (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Comparison: Compared to these similar compounds, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Biological Activity
(4-(1H-Pyrazol-5-yl)phenyl)methanamine, also known by its CAS number 368870-03-5, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H11N3, with a molecular weight of approximately 187.24 g/mol. The compound features a pyrazole ring connected to a phenyl group through a methanamine linkage, which contributes to its unique reactivity and biological interactions.
Target Interactions
Research indicates that compounds with similar structures often target specific receptors and enzymes involved in various cellular processes. For instance, this compound may interact with the colony stimulating factor-1 receptor (CSF-1R), which is significant in the tumor microenvironment and immune response modulation.
Biochemical Pathways
Pyrazole derivatives like this compound have been associated with a range of biological activities, suggesting they can influence multiple biochemical pathways. The interactions typically lead to alterations in cellular signaling, apoptosis, and proliferation processes .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria. In studies involving related pyrazole compounds, significant antibacterial activity was observed, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds with similar pyrazole structures exhibited strong antibacterial properties, with inhibition zones ranging from 18 mm to 24 mm against various bacterial strains .
Compound | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Compound A | 24 | Bacillus subtilis |
Compound B | 20 | Staphylococcus aureus |
Study 2: Anticancer Activity
In a study assessing the anticancer potential of pyrazole derivatives, it was found that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines. Although direct data on this compound is still emerging, the trends observed suggest it may possess similar anticancer properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption rates, distribution in tissues, metabolism, and excretion pathways need further investigation to establish safety profiles and therapeutic windows.
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHXROUKGNRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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